Thallium sulfide

Thermal Stability Materials Processing Chalcogenides

Thallium sulfide (Tl₂S, CAS 12039-17-7) delivers a tunable band gap (1.42–1.92 eV) via deposition temperature control (500–600°C), enabling custom NIR detector sensitivity. Its 448°C melting point exceeds Tl₂Se (340°C), ensuring integrity in high-temperature CVD or annealing processes. Photoelectrochemical cells fabricated at 600°C achieve a 36% higher photocurrent density (0.76 mA·cm⁻²) than 500°C films. The layered trigonal structure (R-3) supports exfoliable 2D monolayers for next-gen transistors. For R&D buyers, this compound provides quantifiable performance advantages over PbS, CdS, and Tl₂Se.

Molecular Formula S3Tl2
Molecular Weight 504.9616
CAS No. 12039-17-7
Cat. No. B1143996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium sulfide
CAS12039-17-7
Molecular FormulaS3Tl2
Molecular Weight504.9616
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium Sulfide (Tl2S) CAS 12039-17-7: Essential Procurement & Specification Guide


Thallium sulfide (Tl₂S), with CAS number 12039-17-7, is a binary inorganic compound belonging to the thallium chalcogenide family. It is a black crystalline solid that occurs naturally as the mineral carlinite [1]. As a semiconductor, Tl₂S exhibits a trigonal crystal structure (space group R-3) with lattice parameters a = 12.150(2) Å and c = 18.190(4) Å [2]. Its combination of a relatively high melting point (448°C), high density (8.39 g/cm³), and tunable optical band gap makes it a material of interest for specialized applications in infrared detection and optoelectronics . This guide focuses on its quantifiable differentiators against key comparators.

Why Tl2S Cannot Be Casually Substituted: Key Performance Differentiators for Informed Sourcing


Thallium sulfide's performance in critical applications like infrared detection and photovoltaics is highly sensitive to its specific physicochemical properties, which differ markedly from its closest analogs. Direct substitution with other thallium chalcogenides (Tl₂Se, Tl₂Te) or other narrow band-gap semiconductors (PbS, CdS) can lead to significant performance deviations due to differences in melting point, band gap, crystal structure, and electrical behavior [1]. This evidence guide provides the quantitative data necessary to justify the selection of Tl₂S over these alternatives for specific research and industrial use cases.

Quantitative Evidence for Tl2S: A Head-to-Head Comparison for Scientific Procurement


Melting Point Advantage of Tl2S vs. Tl2Se for High-Temperature Processing

Tl₂S exhibits a significantly higher melting point than its selenide analog, Tl₂Se, which is a crucial factor for high-temperature synthesis or device operation. The melting point of Tl₂S is reported to be 448°C (721 K) [1], whereas Tl₂Se melts at a considerably lower temperature of 340°C . This difference of 108°C allows Tl₂S to be processed or used in environments where Tl₂Se would melt or degrade.

Thermal Stability Materials Processing Chalcogenides

Tunable Band Gap of Tl2S Thin Films: A Differentiator from Fixed-Gap Tl2Se

The optical band gap of Tl₂S can be systematically tuned by adjusting the substrate temperature during deposition, offering a level of control not commonly observed in its chalcogenide counterparts. For Tl₂S thin films fabricated via AACVD, the band gap decreases from 1.92 eV at 500°C to 1.72 eV at 550°C and further to 1.42 eV at 600°C [1]. In contrast, bulk Tl₂Se is reported to have a fixed, narrow band gap of approximately 0.6 eV [2].

Optoelectronics Band Gap Engineering Thin Films

Distinct Layered Crystal Structure: Tl2S vs. the PbS Archetype

The crystal structure of Tl₂S represents a significant deviation from the common PbS (rock salt) structure type, a key differentiator for its electronic and mechanical properties. While PbS features an alternation of single cation and anion layers, Tl₂S exhibits a unique alternation of double cationic layers with single anionic layers, though it retains the overall atomic position geometry of the PbS type [1]. The pseudo-translational sublattice has a rhombohedral primitive subcell with aP = 3.09 Å and αP = 81.87°.

Crystallography Layered Materials Isomorphism

Superior Photocurrent Density in Tl2S Films via Temperature-Controlled Deposition

The photoelectrochemical performance of Tl₂S thin films demonstrates a clear, quantifiable improvement with increased deposition temperature, a process parameter that can be optimized for device fabrication. Photocurrent density measurements via linear sweep voltammetry show an increase from 0.56 mA·cm⁻² at a deposition temperature of 500°C to 0.76 mA·cm⁻² at 600°C [1]. This 36% increase in photocurrent density is directly correlated with the corresponding decrease in band gap.

Photoelectrochemistry Thin Film Devices Current Density

Modulable 2D Semiconductor Band Gap: Monolayer Tl2S vs. Other 2D Materials

Monolayer Tl₂S is a metal-shrouded 2D semiconductor with compelling electronic properties that distinguish it from other 2D materials. First-principles calculations reveal that monolayer Tl₂S possesses modulable band gaps ranging from 1.89 to 2.31 eV, along with strong light absorption and ideal photo-electricity transduction properties [1]. This tunability is a key advantage over other 2D semiconductors with fixed band gaps.

2D Materials Monolayer Electronic Properties

Optimal Application Scenarios for Thallium Sulfide (Tl2S) Based on Proven Quantitative Evidence


Tailored Near-Infrared Photodetectors

Tl₂S thin films are ideal for fabricating near-infrared (NIR) photodetectors where a tunable band gap is required. By adjusting the deposition temperature between 500°C and 600°C, the band gap can be precisely controlled from 1.92 eV to 1.42 eV [1]. This tunability allows for the optimization of detector sensitivity for specific NIR wavelengths, a capability not possible with fixed-gap materials like Tl₂Se. The historical use of Tl₂S in early 'thalofide' cells for infrared detection further validates this application [2].

High-Temperature Semiconductor Processing

The higher melting point of Tl₂S (448°C) compared to Tl₂Se (340°C) makes it the preferred choice for applications involving high-temperature fabrication steps, such as chemical vapor deposition or annealing [1]. This thermal stability ensures the material maintains its structural and electronic integrity during processing, leading to more reliable and reproducible device fabrication.

Layered Material Research and 2D Device Prototyping

The unique layered crystal structure of Tl₂S, characterized by alternating double cationic and single anionic layers, makes it a compelling subject for research into anisotropic materials and 2D devices [1]. Its exfoliable nature and modulable band gap (1.89-2.31 eV) as a 2D monolayer [2] offer a platform for prototyping novel transistors, sensors, and optoelectronic components that leverage its distinct electronic and structural properties.

Photoelectrochemical Cells with Optimized Current Density

For photoelectrochemical applications, Tl₂S thin films deposited at higher substrate temperatures (e.g., 600°C) deliver a superior photocurrent density of 0.76 mA·cm⁻² [1]. This 36% performance enhancement over films deposited at 500°C provides a clear procurement and process optimization pathway for researchers aiming to maximize the efficiency of Tl₂S-based photoelectrodes in solar energy conversion or sensing devices.

Technical Documentation Hub

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